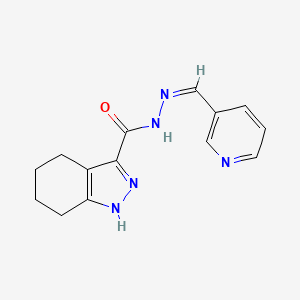

![molecular formula C24H23N7 B11677945 4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11677945.png)

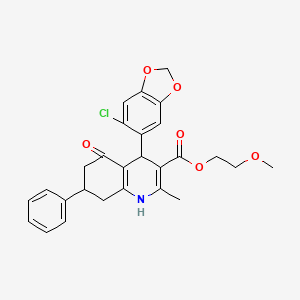

4-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2E)-2-(ナフタレン-2-イルメチリデン)ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンは、様々な官能基が置換されたトリアジン環を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

4-[(2E)-2-(ナフタレン-2-イルメチリデン)ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンの合成は、通常、複数の段階を伴います。

トリアジン環の形成: トリアジン環は、制御された条件下でシアヌルクロリドと適切なアミンを反応させて環化反応を行うことで合成できます。

置換反応:

最終的な組み立て: 最終的な化合物は、適切な溶媒中で還流させるなど、特定の条件下で中間体を結合させることで組み立てられます。

工業的製造方法

この化合物の工業的製造は、高収率と高純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、連続フローリアクターの使用やクロマトグラフィーなどの高度な精製技術が含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にヒドラジニル部分とナフタレン-2-イルメチリデン部分で酸化反応を起こす可能性があります。

還元: 還元反応は、トリアジン環とヒドラジニル基を標的にすることができます。

置換: この化合物は、特にトリアジン環で求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。

置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はナフタレン-2-イルケトンを生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。

科学的研究の応用

化学

化学では、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性が研究されています。そのユニークな構造は、様々な官能基化を可能にするため、汎用性の高い中間体となっています。

生物学

生物学的には、この化合物は、抗菌活性や抗癌活性などの興味深い薬理学的特性を示す可能性があります。

医学

医学では、この化合物の誘導体は、治療薬として開発される可能性があります。生物学的標的に対して相互作用する能力は、薬剤開発の候補となっています。

産業

工業的には、この化合物は、安定性と反応性により、ポリマーやコーティングなどの高度な材料の製造に使用される可能性があります。

作用機序

4-[(2E)-2-(ナフタレン-2-イルメチリデン)ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンの作用機序は、特定の分子標的との相互作用を伴います。ヒドラジニル基は、生物学的分子と水素結合を形成することができ、トリアジン環はπ-π相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。

類似化合物の比較

類似化合物

- ナフタレン-2-イル 1-(ベンザミド(ジエトキシホスホリル)メチル)-1H-1,2,3-トリアゾール-4-カルボキシレート

- 4-(モルホリン-4-イル)-6-[(2E)-2-(ナフタレン-2-イルメチリデン)ヒドラジニル]-N-フェニル-1,3,5-トリアジン-2-アミン

独自性

類似の化合物と比較して、4-[(2E)-2-(ナフタレン-2-イルメチリデン)ヒドラジニル]-N-フェニル-6-(ピロリジン-1-イル)-1,3,5-トリアジン-2-アミンは、官能基のユニークな組み合わせにより際立っています。この組み合わせは、様々な用途に役立つ独自の化学的および生物学的特性を提供します。

類似化合物との比較

Similar Compounds

1-Naphthalen-2-yl-ethylamine: A simpler compound with a naphthalene ring and an ethylamine group.

2-(Naphthalen-2-yl)ethane-1-thiol: Contains a naphthalene ring and a thiol group.

Indole derivatives: Compounds with an indole nucleus, which also exhibit diverse biological activities.

Uniqueness

4-[(2E)-2-[(NAPHTHALEN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine ring with a naphthylmethylidene hydrazine group, a phenyl group, and a pyrrolidine ring. This structure provides a high degree of chemical versatility and potential for various functionalizations, making it a valuable compound in both research and industrial applications.

特性

分子式 |

C24H23N7 |

|---|---|

分子量 |

409.5 g/mol |

IUPAC名 |

2-N-[(E)-naphthalen-2-ylmethylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C24H23N7/c1-2-10-21(11-3-1)26-22-27-23(29-24(28-22)31-14-6-7-15-31)30-25-17-18-12-13-19-8-4-5-9-20(19)16-18/h1-5,8-13,16-17H,6-7,14-15H2,(H2,26,27,28,29,30)/b25-17+ |

InChIキー |

CXXZKFBJSXLZTI-KOEQRZSOSA-N |

異性体SMILES |

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |

正規SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677880.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11677904.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677909.png)

![5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11677911.png)

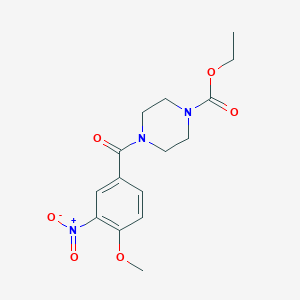

![ethyl (2E)-2-(3-methoxy-4-{[(2-nitrophenyl)sulfonyl]oxy}benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11677917.png)

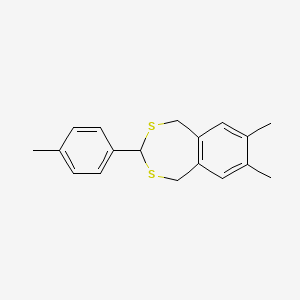

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677925.png)

![2-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11677926.png)

![{2,6-dibromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11677937.png)

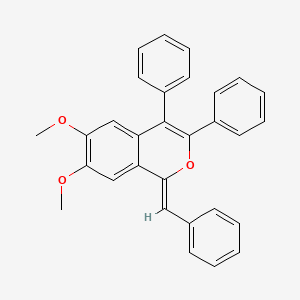

![(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677938.png)